molecular formula C20H27NO2 B1678052 Oxilorphan CAS No. 42281-59-4

Oxilorphan

Cat. No.: B1678052
CAS No.: 42281-59-4
M. Wt: 313.4 g/mol
InChI Key: STBZIDOIKQNFCQ-HSALFYBXSA-N
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Description

Oxilorphan is a synthetic opioid antagonist belonging to the morphinan family. It was developed as a potential treatment for opioid addiction but was never marketed. This compound acts as a μ-opioid receptor antagonist and a κ-opioid receptor partial agonist, exhibiting effects similar to naloxone .

Chemical Reactions Analysis

Oxilorphan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the morphinan structure.

    Substitution: Substitution reactions can introduce different substituents on the morphinan ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Oxilorphan exerts its effects by binding to opioid receptors in the central nervous system. It acts as an antagonist at μ-opioid receptors, blocking the effects of opioid agonists. Additionally, it acts as a partial agonist at κ-opioid receptors, which can produce hallucinogenic and dissociative effects at higher doses . The molecular targets include the μ-opioid and κ-opioid receptors, and the pathways involved are related to opioid receptor signaling .

Properties

CAS No.

42281-59-4

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

(1S,9R,10S)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol

InChI

InChI=1S/C20H27NO2/c22-16-6-5-15-11-18-20(23)8-2-1-7-19(20,17(15)12-16)9-10-21(18)13-14-3-4-14/h5-6,12,14,18,22-23H,1-4,7-11,13H2/t18-,19+,20-/m1/s1

InChI Key

STBZIDOIKQNFCQ-HSALFYBXSA-N

SMILES

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC5)C=C(C=C4)O)O

Isomeric SMILES

C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CC5)C=C(C=C4)O)O

Canonical SMILES

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC5)C=C(C=C4)O)O

Appearance

Solid powder

Key on ui other cas no.

42281-59-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-N-cyclopropylmethyl-3,14-dihydroxymorphinan
oxilorphan
oxilorphan hydrochloride
oxilorphan hydrochloride, (+-)-isomer
oxilorphan hydrochloride, (9alpha,13alpha,14alpha)-isomer
oxilorphan tartrate (2:1), (R-(R*,R*))-isomer
oxilorphan tartrate, (R-(R*,R*))-isomer
oxilorphan, (+-)-isomer
oxilorphan, (14alpha)-(+-)-isomer
oxilorphan, (14alpha)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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